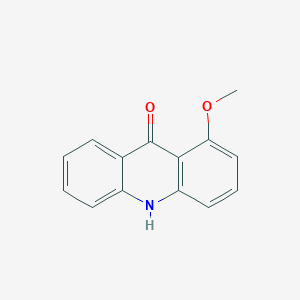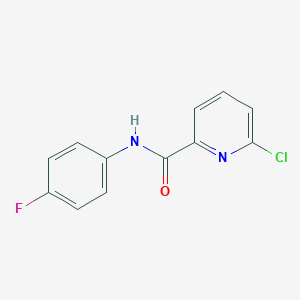
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. It also possesses anti-angiogenic properties, which may contribute to its anti-tumor activity.
Advantages and Limitations for Lab Experiments
The advantages of using 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- in lab experiments include its high stability, low toxicity, and potential applications in various fields of research. However, its limitations include the lack of in vivo data, the need for further optimization of the synthesis method, and the potential for off-target effects.
Future Directions
There are several future directions for the research on 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-. One direction is to investigate its potential applications in the field of materials science, such as the synthesis of new MOFs and coordination polymers. Another direction is to explore its anti-inflammatory and anti-tumor activities in vivo, as well as its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further optimization of the synthesis method and the investigation of its potential off-target effects are also important future directions.
Synthesis Methods
The synthesis of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be achieved through several methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with sodium azide in the presence of copper(I) chloride, or through the reaction of 2-(4-chlorophenoxy)ethylamine with sodium nitrite and sodium azide. The yield of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of reagents, and the reaction time.
Scientific Research Applications
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It also possesses potential applications in the field of materials science, as it can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
properties
CAS RN |
76167-89-0 |
|---|---|
Product Name |
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- |
Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
InChI Key |
IQPUUCJRMGMYET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Other CAS RN |
76167-89-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)




![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)


![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)